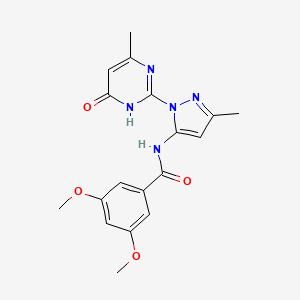![molecular formula C15H10F3NO5 B2999966 Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 320417-31-0](/img/structure/B2999966.png)
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C15H10F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzoate ester
Wirkmechanismus
Mode of Action
It’s known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways and their downstream effects.
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 3-nitro-4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-amino-4-[3-(trifluoromethyl)phenoxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate: Characterized by the presence of a nitro group, trifluoromethyl group, and phenoxy group.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making this compound a valuable scaffold in medicinal chemistry .
Eigenschaften
IUPAC Name |
methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14(20)9-5-6-13(12(7-9)19(21)22)24-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOJCODGUFALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2999891.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)





![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2999906.png)
